

# spectroscopic data of Trinitroacetonitrile (NMR, IR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Trinitroacetonitrile*

Cat. No.: *B13761577*

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **Trinitroacetonitrile**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Trinitroacetonitrile** ( $C_2N_4O_6$ ) is a highly energetic compound of significant interest within the fields of materials science and defense. A thorough understanding of its molecular structure and properties is paramount for its safe handling, characterization, and potential application. Spectroscopic analysis provides a fundamental means of elucidating the structural features and purity of such materials. However, comprehensive spectroscopic data for **trinitroacetonitrile** is not widely available in public databases. This guide, therefore, presents a summary of available information and provides context through data from structurally related compounds.

## Molecular and Physical Properties

**Trinitroacetonitrile** is a solid organic compound with the following key identifiers:

Property	Value
Molecular Formula	C <sub>2</sub> N <sub>4</sub> O <sub>6</sub>
Molecular Weight	176.04 g/mol
CAS Number	630-72-8

## Spectroscopic Data

Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **trinitroacetonitrile** is scarce in publicly accessible literature and databases. A key reference concerning the thermochemical properties of **trinitroacetonitrile** is a 1968 paper by Lebedeva, Ryadnenko, and Kuznetsova, which focuses on its heat of combustion and formation. While this paper confirms the synthesis of the compound, it does not provide detailed spectroscopic characterization data.

In the absence of direct data, analysis of related compounds can provide valuable insights into the expected spectroscopic features of **trinitroacetonitrile**.

### **\*\*Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)**

- <sup>13</sup>C NMR: Due to the molecule's structure, two distinct carbon signals are expected.
  - One signal corresponding to the nitrile carbon (-C≡N). Its chemical shift would be significantly influenced by the adjacent electron-withdrawing trinitromethyl group, likely placing it further downfield than in simpler nitriles.
  - A second signal for the quaternary carbon of the trinitromethyl group [-C(NO<sub>2</sub>)<sub>3</sub>]. This carbon is bonded to three highly electronegative nitro groups, which would also cause a substantial downfield shift.
- <sup>14</sup>N NMR or <sup>15</sup>N NMR: Signals for the nitrogen atoms in the three nitro groups (-NO<sub>2</sub>) and the nitrile group (-C≡N) would be expected. The chemical shifts would be indicative of the different electronic environments of these nitrogen nuclei.

## Infrared (IR) Spectroscopy (Anticipated)

The IR spectrum of **trinitroacetonitrile** is expected to be characterized by strong absorption bands corresponding to the vibrational modes of its functional groups.

Functional Group	Expected Wavenumber Range (cm <sup>-1</sup> )	Vibrational Mode
Nitrile (-C≡N)	2240 - 2260	Stretching
Nitro (-NO <sub>2</sub> )	1550 - 1650 (asymmetric) 1300 - 1380 (symmetric)	Stretching
C-N	1000 - 1250	Stretching
C-C	~900	Stretching

The presence of multiple strong electron-withdrawing nitro groups would likely shift the nitrile stretching frequency to a higher wavenumber compared to acetonitrile.

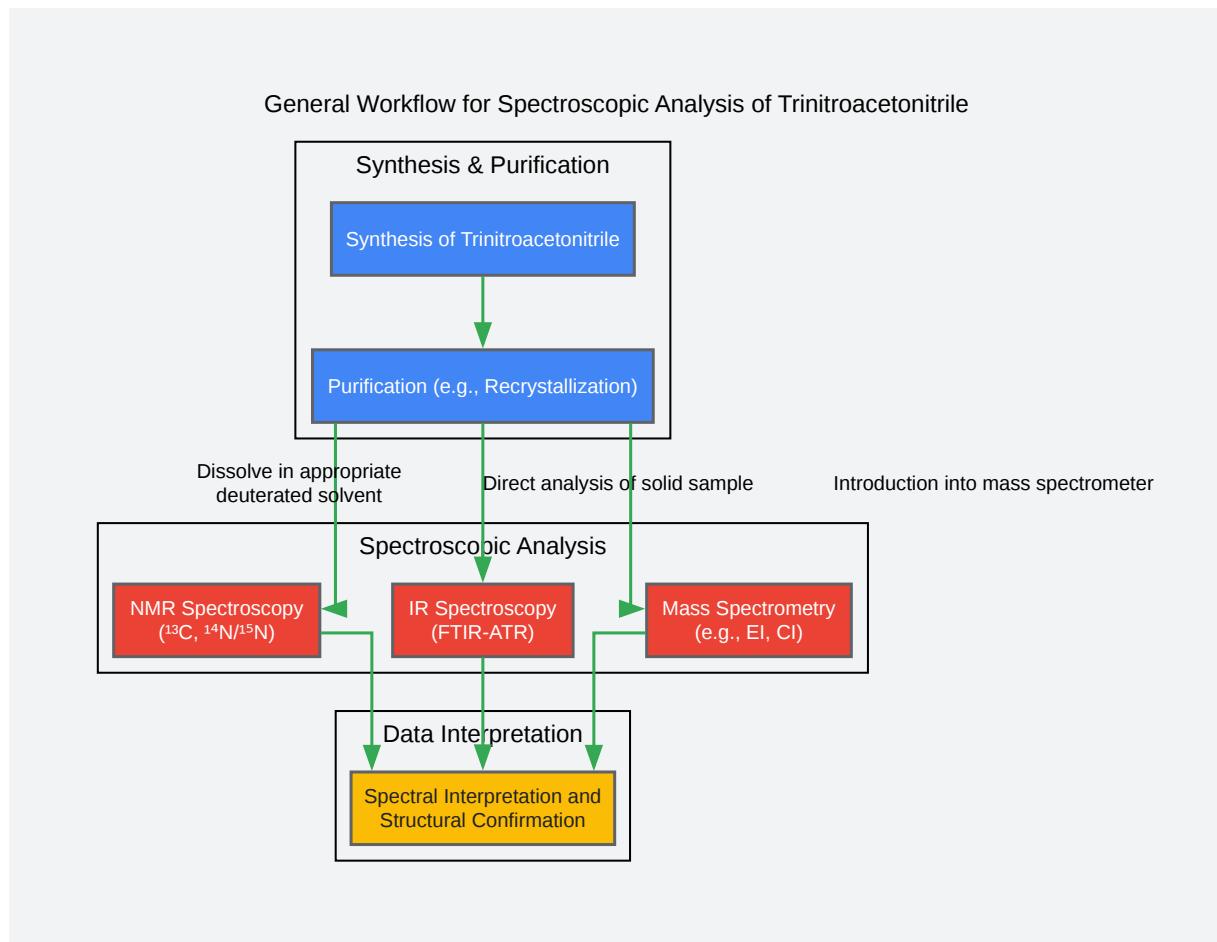
## Mass Spectrometry (MS) (Anticipated)

The mass spectrum of **trinitroacetonitrile** would be expected to show the molecular ion peak (M<sup>+</sup>) at m/z 176. Fragmentation patterns would likely involve the loss of nitro groups (NO<sub>2</sub>), nitrogen oxides (NO, N<sub>2</sub>O), and the nitrile group (CN). Analysis of the isotopic pattern would confirm the elemental composition.

## Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of **trinitroacetonitrile** are not detailed in the available literature, standard methodologies for the analysis of energetic materials would be employed.

## General Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of **trinitroacetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A small, precise amount of purified **trinitroacetonitrile** would be dissolved in a suitable deuterated solvent (e.g., acetone-d<sub>6</sub>, acetonitrile-d<sub>3</sub>). The choice of solvent is critical to avoid interference with the analyte signals.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire  $^{13}\text{C}$  and nitrogen ( $^{14}\text{N}$  or  $^{15}\text{N}$ ) spectra.
- Data Acquisition: Standard pulse sequences would be used. For  $^{13}\text{C}$  NMR, proton decoupling would be applied to simplify the spectrum. For nitrogen NMR, appropriate parameters would be selected based on the nucleus being observed.
- Data Processing: The raw data (Free Induction Decay) would be Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts would be referenced to an internal standard (e.g., TMS).

#### Infrared (IR) Spectroscopy:

- Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a common and safe method for energetic materials. A small amount of the purified solid is placed directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory would be used.
- Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. Then, the sample spectrum is acquired. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

#### Mass Spectrometry (MS):

- Sample Introduction: The method of sample introduction would depend on the ionization technique. For Electron Ionization (EI) or Chemical Ionization (CI), the sample could be introduced via a direct insertion probe, which allows for the analysis of solids with low volatility.
- Instrumentation: A mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-of-flight) would be used.

- Ionization: EI would be a common choice for initial analysis to generate a fragmentation pattern. Softer ionization techniques like CI or electrospray ionization (ESI) might be used to enhance the observation of the molecular ion.
- Data Acquisition: The mass spectrum would be recorded over an appropriate m/z range. High-resolution mass spectrometry could be used to determine the exact mass and elemental composition of the ions.

## Conclusion

While direct, experimentally verified spectroscopic data for **trinitroacetonitrile** remains elusive in the public domain, this guide provides a framework for understanding its anticipated spectral characteristics based on its chemical structure and by analogy to related compounds. The detailed experimental protocols outlined provide a standard approach for researchers to obtain and confirm the NMR, IR, and mass spectra of this energetic material. Such data is critical for the unambiguous identification and characterization of **trinitroacetonitrile** in research and development settings.

- To cite this document: BenchChem. [spectroscopic data of Trinitroacetonitrile (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13761577#spectroscopic-data-of-trinitroacetonitrile-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b13761577#spectroscopic-data-of-trinitroacetonitrile-nmr-ir-mass-spec)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)